![molecular formula C19H29N3O2S B5533652 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B5533652.png)
2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-N-(2-thienylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related spirotetramic acid derivatives, such as 2-azaspiro[4.5]decanes, involves intermolecular Ugi reactions. A noted example includes the reaction of gabapentin with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide under mild conditions, yielding novel N-cyclohexyl and N-tert-butyl acetamide derivatives in good to excellent yields (Amirani Poor et al., 2018). These reactions demonstrate the flexibility and efficiency of synthesizing complex spirotetramic structures.
Molecular Structure Analysis
Spirotetramic acid derivatives often exhibit unique molecular structures due to the presence of spirocyclic and tetramic acid components. Theoretical studies highlight the importance of electron-donating and withdrawing groups in influencing intramolecular hydrogen bond strength, which can significantly impact the molecule's stability and reactivity (Amirani Poor et al., 2018). These molecular insights are crucial for understanding the compound's chemical behavior and potential biological activity.
properties
IUPAC Name |
2-[2-(2-methylpropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-15(2)12-22-14-19(10-18(22)24)5-7-21(8-6-19)13-17(23)20-11-16-4-3-9-25-16/h3-4,9,15H,5-8,10-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAHRPDUDTZSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CCN(CC2)CC(=O)NCC3=CC=CS3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-N-(2-thienylmethyl)acetamide |
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